molecular formula C10H16O B14364462 1,2-Divinylcyclohexanol CAS No. 93916-11-1

1,2-Divinylcyclohexanol

Cat. No.: B14364462
CAS No.: 93916-11-1
M. Wt: 152.23 g/mol
InChI Key: BBFCIPUBASELBS-UHFFFAOYSA-N
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Description

1,2-Divinylcyclohexanol is an organic compound with the molecular formula C10H16O. It is a cyclohexane derivative with two vinyl groups attached to the first and second carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Divinylcyclohexanol can be synthesized through several methods. One common approach involves the tandem oxy-Cope/transannular ene reaction of 1,2-divinylcyclohexanols. This method generates advanced polycyclic intermediates with high diastereoselectivity. The reaction conditions typically involve heating the starting materials in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar tandem reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2-Divinylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl groups can be reduced to form ethyl groups.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 1,2-divinylcyclohexanone.

    Reduction: Formation of 1,2-diethylcyclohexanol.

    Substitution: Formation of 1,2-divinylcyclohexyl tosylate.

Scientific Research Applications

1,2-Divinylcyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polycyclic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Divinylcyclohexanol involves its reactivity due to the presence of vinyl groups and a hydroxyl group. The vinyl groups can participate in various addition reactions, while the hydroxyl group can undergo oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    1,2-Divinylcyclohexane: Similar structure but lacks the hydroxyl group.

    1,2-Diethylcyclohexanol: Similar structure but with ethyl groups instead of vinyl groups.

Uniqueness

1,2-Divinylcyclohexanol is unique due to the presence of both vinyl groups and a hydroxyl group, which allows it to undergo a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.

Properties

CAS No.

93916-11-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,2-bis(ethenyl)cyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h3-4,9,11H,1-2,5-8H2

InChI Key

BBFCIPUBASELBS-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCC1(C=C)O

Origin of Product

United States

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